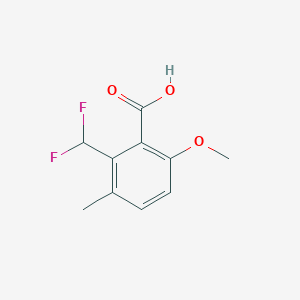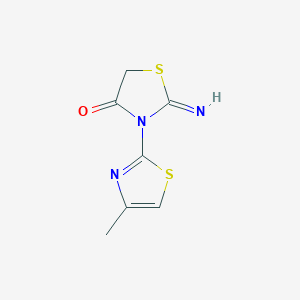![molecular formula C27H24FNO4 B2503741 3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866727-14-2](/img/structure/B2503741.png)
3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C27H24FNO4 and its molecular weight is 445.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Transformations
Quinoline derivatives, including compounds structurally similar to 3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one, are recognized for their efficiency as fluorophores, useful in biochemistry and medicine for studying biological systems. Their potential as antioxidants and radioprotectors highlights their importance in developing new, more sensitive, and selective compounds for these applications (Aleksanyan & Hambardzumyan, 2013).
Electrochemical Oxidation
In research exploring the electrochemical oxidation of aromatic ethers, derivatives of quinolines similar to the compound have been studied for their chemical behavior and potential synthetic utility. These studies contribute to the broader understanding of the cyclisation processes and the synthesis of complex organic molecules (Carmody, Sainsbury, & Newton, 1980).
Cytotoxicity Studies
Certain benzimidazo[2,1-a]isoquinoline derivatives have been synthesized and evaluated for their cytotoxicities against human cancer cell lines, underscoring the potential therapeutic applications of quinoline derivatives in cancer treatment. The quaternary salts of dimethoxy compounds, for instance, showed significant activity, indicating the relevance of quinoline derivatives in drug development (Deady & Rodemann, 2001).
Antibacterial Activities
Quinolones containing heterocyclic substituents at the 7-position have been synthesized, including oxazoline and oxazine rings, which showed greater in vitro antibacterial activity against Gram-positive organisms than against Gram-negative organisms. This demonstrates the compound's significance in the development of new antibiotics (Cooper, Klock, Chu, & Fernandes, 1990).
Metabolite Identification and Transporter-Mediated Excretion
Research on the metabolites of YM758, a novel If channel inhibitor, has provided insights into the transporter-mediated renal and hepatic excretion of these metabolites, illustrating the compound's implications in pharmacokinetics and drug development processes (Umehara et al., 2009).
Properties
IUPAC Name |
3-(4-ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO4/c1-4-17-9-11-18(12-10-17)26(30)21-16-29(15-19-7-5-6-8-22(19)28)23-14-25(33-3)24(32-2)13-20(23)27(21)31/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCJPXRRTZDUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)






![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)
![[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride](/img/structure/B2503676.png)



